Methyl 2-Bromo-6-methylisonicotinate
Description
Overview of Pyridinecarboxylates as Key Scaffolds in Advanced Organic Synthesis
Pyridine (B92270) and its derivatives are foundational materials in the production of pharmaceuticals, agrochemicals, and dyes. youtube.comresearchgate.net Pyridinecarboxylates, which are pyridine rings containing a carboxylate group, are particularly valuable in organic synthesis. researchgate.net Their multifunctional nature, possessing both a pyridyl donor and a carboxylate group, makes them highly suitable for constructing new metal-organic frameworks (MOFs). researchgate.net
The pyridine ring itself is structurally related to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units. wikipedia.org This nitrogen atom imparts distinct chemical properties, making the ring weakly alkaline and enabling it to act as a base or a ligand in coordination chemistry. youtube.comwikipedia.org The presence of the carboxylate group further enhances the utility of these scaffolds, allowing for esterification and amidation reactions, which are crucial steps in the synthesis of many high-value fine chemicals, including pharmaceuticals. researchgate.net The study of methyl pyridinecarboxylates with various substituents has also been important for kinetic studies on the transmission of electronic effects within the pyridine ring. researchgate.net
Importance of Brominated Pyridine Derivatives in Chemical Research
The introduction of a bromine atom onto a pyridine ring creates a highly useful synthetic intermediate. guidechem.com Brominated pyridines are desirable because the bromo-substituent can be readily replaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. guidechem.commdpi.com This reactivity allows for the subsequent functionalization of the pyridine scaffold. mdpi.com
The bromine atom's presence enables a variety of chemical transformations, making these derivatives key building blocks for structurally diverse organic molecules. guidechem.com This versatility is exploited in several fields:
Medicinal Chemistry : Brominated pyridines serve as precursors for active pharmaceutical ingredients (APIs). innospk.com Their ability to participate in a range of reactions facilitates the synthesis of complex molecules designed to interact with biological targets. guidechem.com
Agrochemicals : They are used in the synthesis of pesticides and herbicides. innospk.com
Materials Science : These compounds can be used to develop specialized polymers and other materials. innospk.comacs.org
The synthesis of brominated pyridines themselves is an active area of research, with methodologies being developed to achieve high regioselectivity under mild conditions. mdpi.comresearchgate.net
Contextualizing Methyl 2-Bromo-6-methylisonicotinate in the Landscape of Substituted Isonicotinates
This compound belongs to the class of 2-substituted isonicotinates. researchgate.net Its specific structure combines the key features of a pyridinecarboxylate with those of a brominated pyridine. The isonicotinate (B8489971) framework refers to the ester group being at the 4-position of the pyridine ring. The substituents at the 2- and 6-positions—a bromine atom and a methyl group, respectively—confer specific reactivity and properties to the molecule.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGDXQVCBISJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654169 | |
| Record name | Methyl 2-bromo-6-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-71-7 | |
| Record name | Methyl 2-bromo-6-methyl-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-6-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 884494-71-7 | |
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Synthetic Methodologies for Methyl 2 Bromo 6 Methylisonicotinate
Established Reaction Pathways for Isonicotinate (B8489971) Ester Formation
The formation of the isonicotinate ester moiety is a critical step, which can be accomplished either before or after the functionalization of the pyridine (B92270) ring. The two principal transformations are bromination and esterification.
Introducing a bromine atom onto the pyridine ring is a key functionalization step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is challenging. Therefore, alternative strategies are often employed. One of the most established methods for introducing a halogen at the 2-position of a pyridine ring is through a Sandmeyer-type reaction, starting from an amino-substituted precursor.
A well-documented procedure for a closely related precursor, 2-Bromo-6-methylpyridine, starts from 2-Amino-6-methylpyridine. chemicalbook.com This process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr), followed by the introduction of the bromide. chemicalbook.com
Table 1: Representative Conditions for Sandmeyer-type Bromination of an Aminopyridine
| Step | Reagents | Temperature | Duration | Observations |
|---|---|---|---|---|
| 1 | 2-Amino-6-methylpyridine, 48% HBr, Bromine | -10°C to 5°C | 1.5 hours | Formation of an orange-colored mixture. chemicalbook.com |
| 2 | Sodium Nitrite (NaNO₂) in water | -10°C to 5°C | 1.5 hours | Diazotization of the amino group. chemicalbook.com |
This pathway yields the brominated pyridine core, which can then be further functionalized at the 4-position to introduce the carboxylate group.
The conversion of a pyridine carboxylic acid to its corresponding methyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄).
A representative procedure involves heating the carboxylic acid precursor, such as 2-Bromo-6-methylisonicotinic acid, in an excess of methanol with a catalytic amount of concentrated sulfuric acid under reflux. The reaction drives the equilibrium towards the formation of the ester. A patent describing the synthesis of a related compound, 6-bromo-2-pyridine methyl formate, details a similar esterification process using p-toluenesulfonic acid as the catalyst, which can reduce side reactions compared to mineral acids. google.com
Table 2: General Conditions for Fischer Esterification
| Starting Material | Reagents | Conditions | Duration | Yield |
|---|
Precursor Chemistry and Starting Material Considerations
A logical and common starting material for this synthesis is 2,6-lutidine (2,6-dimethylpyridine). wikipedia.org This readily available compound provides the basic carbon skeleton of the target molecule. The synthetic challenge lies in the selective functionalization of one methyl group and one ring position.
The key transformation is the selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid, yielding 6-methylisonicotinic acid. Various oxidation methods can be employed, including using strong oxidizing agents like potassium permanganate (B83412) or catalytic oxidation processes. google.comrsc.org Biocatalytic approaches using enzymes like xylene monooxygenase have also been explored for the selective hydroxylation and subsequent oxidation of lutidine's methyl groups. rsc.org Once 6-methylisonicotinic acid is obtained, it can be esterified to Methyl 6-methylisonicotinate. The final step would then be the regioselective bromination at the 2-position of the pyridine ring.
An alternative and powerful strategy begins with a pyridine ring that is already functionalized with the desired bromine atom. A key intermediate for this route is 2-Bromo-6-methylpyridine. As previously described, this compound can be efficiently synthesized from 2-Amino-6-methylpyridine. chemicalbook.com
With 2-Bromo-6-methylpyridine in hand, the next step is the introduction of a carboxyl group at the C4 position. Modern synthetic methods allow for the regioselective functionalization of the C4 position of pyridines. This can be achieved through metalation (deprotonation) at the C4 position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile like carbon dioxide (CO₂). The use of organosodium bases has been shown to selectively deprotonate pyridine at the C4 position, which can then be captured by various electrophiles. nih.gov Subsequent esterification of the resulting 2-Bromo-6-methylisonicotinic acid would yield the final product.
Advanced Synthetic Strategies and Catalytic Approaches
Modern organic synthesis increasingly focuses on methods that improve efficiency and reduce waste, with catalytic C-H bond functionalization being a prominent example. These strategies aim to directly convert a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized starting materials.
For pyridine synthesis, direct and regioselective C-H functionalization is challenging but highly desirable. A significant challenge has been controlling the position of functionalization (e.g., C2 vs. C3 vs. C4). Recent advances have demonstrated practical and regioselective C4-alkylation of pyridines by employing a removable blocking group at the nitrogen atom. This strategy directs a Minisci-type radical reaction to the C4 position with high selectivity. nih.govchemrxiv.org While this specific example is for alkylation, the principle of using directing or blocking groups to control regioselectivity is a cornerstone of modern synthetic strategy.
Furthermore, transition-metal-free approaches, such as the use of n-butylsodium for selective C4-metalation, represent another advanced method for functionalizing the pyridine core at a position remote from the nitrogen atom. nih.gov These cutting-edge techniques offer more direct and potentially more efficient routes to complex pyridine derivatives like Methyl 2-Bromo-6-methylisonicotinate, avoiding multi-step classical approaches.
Palladium-Mediated Transformations in C-Br Bond Functionalization
The carbon-bromine (C-Br) bond in this compound is a key site for molecular diversification through palladium-mediated cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. Palladium catalysis has become a powerful tool for achieving site-selectivity in such functionalizations. rsc.org
In this context, the bromine atom at the 2-position of the pyridine ring can be substituted with a variety of functional groups. Palladium catalysts, in combination with appropriate ligands and reaction conditions, facilitate reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively.
The general mechanism for these transformations involves the oxidative addition of the bromo-pyridine to a Palladium(0) complex, followed by transmetalation (in Suzuki and similar reactions) or migratory insertion (in Heck reactions), and concluding with reductive elimination to yield the functionalized product and regenerate the catalyst. nih.gov The choice of ligand is crucial in modulating the reactivity and stability of the palladium catalyst, thereby influencing the efficiency and selectivity of the reaction.
Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions for C-Br Functionalization
| Reaction Type | Reactant | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 2-Aryl-6-methylisonicotinate |
| Heck Coupling | This compound | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl 2-Alkenyl-6-methylisonicotinate |
| Sonogashira Coupling | This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 2-Alkynyl-6-methylisonicotinate |
| Buchwald-Hartwig | this compound | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Methyl 2-Amino-6-methylisonicotinate |
Microwave-Assisted Synthesis and High-Pressure Reaction Conditions
Modern synthetic chemistry increasingly employs energy-efficient and time-saving technologies. Microwave-assisted synthesis and high-pressure reactions are two such technologies that have significantly impacted the synthesis of heterocyclic compounds.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ajrconline.orgajrconline.org This technique offers several advantages over conventional heating methods, including rapid heating, increased reaction rates, higher yields, and often, cleaner reactions with fewer side products. ajrconline.orgresearchgate.net In the synthesis of pyridine derivatives, microwave energy can be applied to various reaction steps, such as nucleophilic aromatic substitution or cross-coupling reactions. nih.gov The use of microwave heating can dramatically reduce reaction times from hours to mere minutes. mdpi.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. ajrconline.org
High-Pressure Reaction Conditions: High-pressure chemistry offers another avenue for influencing reaction rates and outcomes. Applying high pressure can accelerate reactions by decreasing the activation volume. For the synthesis of sterically hindered molecules or for reactions that are otherwise slow, high pressure can be a crucial parameter. In the context of synthesizing substituted pyridines, high pressure can be utilized in amination reactions. For instance, the reaction of 2,6-dibromopyridine (B144722) with amines to produce aminopyridines can be successfully carried out in a pressure tube at elevated temperatures and pressures. georgiasouthern.edu This approach pushes the reaction forward, leading to successful product formation where other methods might fail. georgiasouthern.edu
Table 2: Comparison of Conventional vs. Advanced Synthesis Techniques
| Technique | Typical Reaction Time | Advantages |
|---|---|---|
| Conventional Heating | Hours to Days | Well-established, simple setup |
| Microwave-Assisted | Seconds to Minutes | Rapid heating, higher yields, cleaner reactions. nih.gov |
| High-Pressure | Varies | Overcomes steric hindrance, accelerates slow reactions. georgiasouthern.edu |
Regioselective Control in Pyridine Ring Substitutions
The synthesis of a specific isomer like this compound requires precise control over the position of the substituents on the pyridine ring. Regioselectivity is a critical challenge in pyridine chemistry due to the influence of the nitrogen atom on the ring's electronic properties.
The introduction of substituents at specific positions (regioselectivity) can be achieved through several strategies. One common approach involves the use of directing groups, which guide incoming reagents to a particular position. For instance, deprotonation of nicotine (B1678760) derivatives can be controlled to achieve regioselective substitution at the C-2 and C-6 positions of the pyridine ring. nih.gov
Another strategy involves starting with a pre-substituted pyridine. For example, the synthesis can begin with 2,6-lutidine (2,6-dimethylpyridine). researchgate.net Through a series of controlled oxidation and halogenation steps, the desired substituents can be installed at the correct positions. The bromination of methyl ketones, for example, shows high regiospecificity when the alternative alpha-position is tertiary. orgsyn.org While not a direct analogy, it highlights the principle of how existing molecular structure can direct subsequent reactions. The synthesis of 2-bromo-6-(chloromethyl)pyridine (B1342937) from 2,6-dibromopyridine involves a regioselective metal-halogen exchange, demonstrating how one of two identical groups can be selectively functionalized. mdpi.com
Process Optimization and Scale-Up Research
Translating a laboratory-scale synthesis to a pilot plant or industrial scale presents numerous challenges. researchgate.net Process optimization is crucial to ensure safety, efficiency, cost-effectiveness, and product quality. For a compound like this compound, which may be an intermediate in pharmaceutical manufacturing, robust and scalable processes are essential.
Key aspects of process optimization include:
Reagent Selection: Choosing inexpensive, readily available, and safer starting materials. For instance, an alternative to n-butyllithium in metal-halogen exchange steps can improve safety under milder conditions. mdpi.com
Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize impurities. Vigilant temperature control can be paramount, sometimes requiring specialized cooling like liquid nitrogen to manage exothermic reactions during scale-up. researchgate.net
Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization, to isolate the final product with high purity. researchgate.net
Continuous Processing: Investigating continuous flow chemistry as an alternative to traditional batch processing. Continuous processing can offer better control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and consistent product quality. researchgate.net
Research in this area focuses on developing a scalable process that is both economical and environmentally sustainable. This includes minimizing waste, using greener solvents, and designing processes that are inherently safer.
Chemical Reactivity and Transformation Pathways of Methyl 2 Bromo 6 Methylisonicotinate
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the 2-position of the pyridine (B92270) ring in Methyl 2-bromo-6-methylisonicotinate is susceptible to displacement by a variety of nucleophiles. This reactivity is enhanced by the electron-deficient nature of the pyridine ring, which stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr).
Amine and Alkoxide Displacements
The displacement of the bromide by amine nucleophiles is a common strategy for the synthesis of substituted aminopyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 2-bromopyridines suggests that it will readily react with primary and secondary amines.
Similarly, alkoxides can displace the bromide to form the corresponding alkoxy-substituted pyridines. These reactions are generally performed by treating the substrate with a sodium or potassium alkoxide in an alcoholic solvent or an aprotic polar solvent.
Table 1: Representative Nucleophilic Substitution Reactions with Amines and Alkoxides
| Nucleophile | Reagents and Conditions | Product |
| Piperidine | K2CO3, DMF, 100 °C | Methyl 6-methyl-2-(piperidin-1-yl)isonicotinate |
| Sodium Methoxide | CH3OH, reflux | Methyl 2-methoxy-6-methylisonicotinate |
Note: The data in this table is based on the general reactivity of 2-bromopyridines and serves as a predictive representation.
Thiol and Cyanide Functionalizations
Thiolates, the conjugate bases of thiols, are potent nucleophiles that can readily displace the bromide from the pyridine ring to form the corresponding thioethers. These reactions are typically performed under basic conditions.
Cyanide ions can also act as nucleophiles to introduce a nitrile group onto the pyridine ring. This transformation is valuable as the nitrile group can be further elaborated into other functional groups such as carboxylic acids, amines, or amides. The reaction is typically carried out using a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF.
Table 2: Representative Nucleophilic Substitution Reactions with Thiols and Cyanide
| Nucleophile | Reagents and Conditions | Product |
| Sodium thiomethoxide | DMF, 80 °C | Methyl 6-methyl-2-(methylthio)isonicotinate |
| Sodium Cyanide | DMSO, 100 °C | Methyl 2-cyano-6-methylisonicotinate |
Note: The data in this table is based on the general reactivity of 2-bromopyridines and serves as a predictive representation.
Ester Group Transformations and Derivatizations
The methyl ester functionality of this compound is a versatile handle for a range of chemical transformations, allowing for the synthesis of a variety of derivatives.
Hydrolysis and Transesterification Reactions
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically using sodium or potassium hydroxide (B78521) in an aqueous or alcoholic solution, is a common method. The resulting carboxylate salt can then be neutralized to afford the carboxylic acid.
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. Using a large excess of the new alcohol can drive the equilibrium towards the desired product.
Table 3: Ester Hydrolysis and Transesterification Reactions
| Reaction | Reagents and Conditions | Product |
| Hydrolysis | NaOH, H2O/MeOH, reflux | 2-Bromo-6-methylisonicotinic acid |
| Transesterification | Ethanol, H2SO4 (cat.), reflux | Ethyl 2-bromo-6-methylisonicotinate |
Note: The data in this table is based on general principles of ester reactivity and serves as a predictive representation.
Reduction to Alcohol Functionalities
The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). A related transformation is the reduction of methyl 2-aminoisonicotinate to (2-aminopyridin-4-yl)methanol (B35309) using LiAlH4 in THF, which proceeds in good yield. google.com This suggests that the ester group in this compound can be selectively reduced without affecting the bromo and methyl substituents under similar conditions.
Table 4: Reduction of the Ester Group
| Reagent | Conditions | Product |
| Lithium Aluminum Hydride (LiAlH4) | THF, 0 °C to reflux | (2-Bromo-6-methylpyridin-4-yl)methanol |
Note: The data in this table is based on analogous reductions of similar pyridine esters.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Prominent examples of such transformations include the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl compound. The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The Buchwald-Hartwig amination is another important reaction that forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.
Table 5: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Methyl 6-methyl-2-phenylisonicotinate |
| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Methyl 6-methyl-2-(phenylethynyl)isonicotinate |
| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, BINAP, NaOt-Bu | Methyl 2-(phenylamino)-6-methylisonicotinate |
Note: The data in this table is based on the general reactivity of 2-bromopyridines in these cross-coupling reactions and serves as a predictive representation.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. yonedalabs.comlibretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. organic-chemistry.org In the case of this compound, the bromine atom at the 2-position of the pyridine ring serves as the electrophilic partner for this transformation, enabling the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl substituents.
The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The efficiency of the Suzuki-Miyaura coupling of 2-bromopyridine (B144113) derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent.
Catalyst systems based on palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, combined with phosphine (B1218219) ligands, are commonly employed. organic-chemistry.org The selection of the base is crucial as it activates the organoboron reagent; common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF). organic-chemistry.orgnih.gov Dioxane, toluene, and DMF are frequently used solvents, often with the addition of water. yonedalabs.com Despite the potential for slow transmetalation with electron-deficient heteroaryl boron derivatives, methods have been developed to effectively couple 2-pyridyl nucleophiles. nih.gov
Below is a table illustrating typical conditions for Suzuki-Miyaura coupling reactions involving 2-bromopyridine substrates, which are analogous to this compound.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Bromopyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |
| 2-Bromopyridine derivative | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | >90 |
| 2-Bromopyridine derivative | 3-Thienylboronic acid | [PdCl(allyl)]₂ / XPhos | K₃PO₄ | Toluene | High |
| 2-Bromopyridine derivative | Methylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | Moderate to High |
This table presents generalized data based on typical Suzuki-Miyaura reactions of similar substrates.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming arylamines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has broad utility in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org For this compound, the C-Br bond at the 2-position can be readily converted to a C-N bond by coupling with a wide variety of primary and secondary amines.
The catalytic cycle of the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of ligand is critical for the success of this reaction. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are highly effective. organic-chemistry.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the amine in the catalytic cycle. libretexts.org
This methodology allows for the synthesis of a diverse range of 2-amino-6-methylisonicotinate derivatives, which are valuable intermediates in medicinal chemistry. The reaction is compatible with a wide array of functional groups on both the amine and the pyridine ring.
The following table provides representative examples of Buchwald-Hartwig amination conditions applicable to this compound.
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | High |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | >95 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 100 | High |
| Indole | Pd(OAc)₂ / DavePhos | K₂CO₃ | Dioxane | 110 | Moderate to High |
This table presents generalized data based on typical Buchwald-Hartwig amination reactions of similar substrates.
Other Palladium-Catalyzed Coupling Reactions
Beyond Suzuki and Buchwald-Hartwig reactions, the bromide in this compound can participate in other significant palladium-catalyzed transformations. These reactions further expand the synthetic utility of this building block.
Stille Coupling : This reaction involves the coupling of the organic halide with an organotin reagent. libretexts.org It is a versatile method for forming C-C bonds, including sp²-sp², sp²-sp³, and sp²-sp connections. The reaction typically uses a Pd(0) catalyst, such as Pd(PPh₃)₄. A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents, although their toxicity is a significant drawback. libretexts.org
Sonogashira Coupling : This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), and requires a base, typically an amine like triethylamine (B128534) or diisopropylethylamine. This method is the most common way to synthesize arylalkynes.
Heck Coupling : The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. The reaction is typically catalyzed by a Pd(0) species and requires a base to regenerate the catalyst. It is a powerful tool for C-C bond formation at sp² carbon centers.
Carbonylative Coupling Reactions : In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a CO molecule between the aryl group and a nucleophile. For example, reacting this compound with an alcohol under a CO atmosphere can lead to the formation of a dicarboxylic acid ester derivative.
These reactions demonstrate the broad applicability of this compound as a substrate in palladium-catalyzed cross-coupling chemistry, enabling the synthesis of a vast array of complex pyridine derivatives.
Functionalization of the Methyl Group
The methyl group at the 6-position of the pyridine ring is another key site for chemical modification, allowing for the elaboration of the molecule's structure.
Oxidation Reactions to Carboxyl or Formyl Groups
The methyl group on a pyridine ring can be oxidized to a formyl (-CHO) or a carboxyl (-COOH) group. This transformation is valuable for introducing additional functionality. The oxidation of methylpyridines to the corresponding pyridine carboxylic acids can be achieved using various oxidizing agents. google.com For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) under basic conditions can convert the methyl group to a carboxylate, which upon acidic workup yields the carboxylic acid.
Selective oxidation to the aldehyde (formyl group) is more challenging as aldehydes are susceptible to further oxidation. Reagents such as selenium dioxide (SeO₂) or careful control of reaction conditions with other oxidants can sometimes achieve this transformation. An alternative strategy involves halogenation of the methyl group followed by hydrolysis.
Side-Chain Modifications and Elongations
The methyl group of 6-methylpyridine derivatives is weakly acidic and can be deprotonated by a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), to form a nucleophilic carbanion. pearson.com This carbanion can then react with a variety of electrophiles, enabling the extension and modification of the side chain. pearson.com
This reactivity allows for the introduction of various functional groups attached to the methylene (B1212753) bridge.
| Electrophile | Resulting Product Structure |
| Alkyl Halide (R-X) | Pyridine-CH₂-R |
| Aldehyde (R-CHO) | Pyridine-CH₂-CH(OH)-R |
| Ketone (R-CO-R') | Pyridine-CH₂-C(OH)(R)-R' |
| Ester (R-COOR') | Pyridine-CH₂-CO-R |
| Carbon Dioxide (CO₂) | Pyridine-CH₂-COOH |
This pathway provides a powerful method for building more complex molecules from the relatively simple methyl-substituted pyridine core.
Electrophilic and Radical Reactions on the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uoanbar.edu.iq This inherent electron deficiency, further exacerbated by the electron-withdrawing methyl ester group in this compound, deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqrsc.org
Consequently, EAS reactions like nitration, sulfonation, and halogenation require very harsh conditions and often proceed with low yields. uoanbar.edu.iq When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen), which are the least deactivated positions. The presence of the existing substituents (bromo, methyl, and methyl ester) will also influence the regiochemical outcome of any potential EAS reaction. For example, nitration, if successful, would be expected to yield the 3-nitro or 5-nitro derivative. Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings due to the formation of a stable complex between the Lewis acid catalyst and the basic nitrogen atom. uoanbar.edu.iq
Radical reactions on the pyridine ring are also possible. Under specific conditions, pyridine derivatives can undergo radical substitution reactions. For example, the Minisci reaction allows for the introduction of alkyl radicals onto the electron-deficient pyridine ring, typically at the 2- and 4-positions. However, in the case of this compound, these positions are already substituted. Therefore, radical reactions might proceed with low selectivity or not at all, depending on the specific radical and reaction conditions.
Mechanistic Studies of Key Reactions Involving this compound
The chemical behavior of this compound is characterized by the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is activated towards various transformations due to the electronic properties of the pyridine nucleus and the influence of the methyl and methyl ester substituents. Mechanistic studies of reactions involving this compound are crucial for understanding its reactivity, optimizing reaction conditions, and designing novel synthetic pathways. The key reactions of this compound are dominated by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent. The catalytic cycle, illustrated for this specific substrate, is as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step. libretexts.org The electron-withdrawing nature of the isonicotinate (B8489971) moiety is expected to facilitate this step.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. The choice of base is critical for the activation of the boronic acid. organic-chemistry.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. nrochemistry.com
A mechanistic study on the Suzuki-Miyaura cross-coupling of 2-bromopyridines has identified a transient intermediate in the transmetalation step, highlighting the complexity of this phase of the catalytic cycle. researchgate.net
Interactive Data Table: Key Steps in the Suzuki-Miyaura Coupling Mechanism
| Step | Description | Key Intermediates/Transition States |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | Pd(II)-aryl-halide complex |
| Transmetalation | Transfer of the organic group from the activated boronic acid to the Pd(II) center. | Pd(II)-di-organic complex |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0) catalyst |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and an amine. The catalytic cycle is similar to that of other palladium-catalyzed cross-couplings:
Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the substrate.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the aminated product and regenerate the Pd(0) catalyst.
A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, showcasing the utility of this reaction for a range of substrates. nih.govresearchgate.net
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C-C bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper. libretexts.org
Palladium Cycle: This cycle is analogous to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the bromopyridine to Pd(0), followed by transmetalation and reductive elimination.
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then participates in the transmetalation step with the Pd(II) complex.
Kinetic studies on the Sonogashira reaction of substituted aryl bromides have provided insights into the activation enthalpies and entropies, which are influenced by the electronic nature of the substituents. researchgate.net For instance, electron-deficient aryl bromides show similar activation parameters to aryl iodides, suggesting a facile oxidative addition step. researchgate.net
Interactive Data Table: Comparison of Catalytic Cycles for Key Cross-Coupling Reactions
| Reaction | Key Step 1 | Key Step 2 | Key Step 3 | Co-catalyst/Reagent |
| Suzuki-Miyaura | Oxidative Addition | Transmetalation | Reductive Elimination | Organoboron reagent, Base |
| Buchwald-Hartwig | Oxidative Addition | Amine Coordination/Deprotonation | Reductive Elimination | Amine, Base |
| Sonogashira | Oxidative Addition | Transmetalation | Reductive Elimination | Terminal Alkyne, Copper(I) salt, Base |
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing methyl isonicotinate group further activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. masterorganicchemistry.com
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway:
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the isonicotinate group.
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the bromide ion.
Theoretical analyses and experimental studies have shown that the rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. researchgate.netdiva-portal.orgnih.gov For electron-deficient arenes, strong correlations have been found between reactivity and calculated electronic parameters. researchgate.netdiva-portal.org
Advanced Applications in Organic Synthesis and Building Block Strategies
Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Architectures
The strategic placement of a bromine atom and a methyl ester on the pyridine (B92270) ring of Methyl 2-Bromo-6-methylisonicotinate provides two distinct points for chemical modification, rendering it an exceptionally versatile intermediate for the synthesis of complex heterocyclic structures. The bromine atom is particularly amenable to a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Chemists have capitalized on the reactivity of the bromine substituent to engage in well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 2-position of the pyridine ring. This capability is fundamental to the construction of polysubstituted pyridine derivatives, which are core components of many biologically active molecules.
Furthermore, the ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for further synthetic transformations. This dual reactivity enables the elaboration of the pyridine core into more complex, fused heterocyclic systems. For instance, the carboxylic acid derivative can participate in intramolecular condensation reactions to form bicyclic structures, while the alcohol can be used as a nucleophile in various ring-forming reactions. The interplay between the reactivity of the bromine atom and the ester group allows for a modular and flexible approach to the synthesis of diverse and intricate heterocyclic architectures.
Applications in Pharmaceutical Lead Compound Synthesis and Drug Discovery Research
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound serves as a valuable starting material for the synthesis of novel pharmaceutical lead compounds, enabling the exploration of new chemical space in drug discovery.
Precursor for Antimicrobial Agents and Related Therapeutics
While direct evidence of this compound's use in the synthesis of commercially available antimicrobial agents is not extensively documented in publicly available literature, its structural motifs are present in compounds with known antimicrobial activity. For example, the bromo-pyridine core is a key feature in various compounds investigated for their antibacterial and antifungal properties. The ability to functionalize the 2-position of the pyridine ring allows for the introduction of pharmacophores known to interact with microbial targets. Researchers can utilize this building block to systematically modify the substituents on the pyridine ring to optimize antimicrobial potency and selectivity.
Building Block for Compounds Targeting Specific Biological Pathways
The versatility of this compound has been leveraged in the synthesis of compounds designed to modulate specific biological pathways implicated in disease. A notable application is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
In a patent describing the synthesis of novel kinase inhibitors, a derivative of this compound is used as a key intermediate. The synthetic route involves a Suzuki coupling reaction to introduce a complex heterocyclic moiety at the 2-position of the pyridine ring, a common strategy in the design of kinase inhibitors that target the ATP-binding site of the enzyme. The resulting compounds have shown potential in modulating the activity of specific kinases, highlighting the importance of this building block in the rapid generation of diverse libraries of potential drug candidates.
Table of Synthesized Kinase Inhibitor Precursors
| Precursor Compound | Synthetic Transformation | Resulting Moiety |
| This compound | Suzuki Coupling | Aryl or Heteroaryl Group |
| This compound | Buchwald-Hartwig Amination | Substituted Amino Group |
| This compound | Sonogashira Coupling | Alkynyl Group |
Utility in Agrochemical Development and Pathogen Control Research
The development of new agrochemicals is crucial for ensuring food security and managing crop diseases. Pyridine-based compounds have a long history of use as effective fungicides and herbicides. This compound and its close derivatives have been identified as important intermediates in the synthesis of novel agrochemical agents.
A patent for the synthesis of fungicides describes the use of a compound structurally similar to this compound as a starting material. google.com The synthetic pathway detailed in the patent likely involves the displacement of the bromine atom with a nucleophile that imparts fungicidal activity to the final molecule. The ability to readily introduce diverse functionalities at this position allows for the fine-tuning of the compound's biological activity against specific plant pathogens. This highlights the role of this building block in the discovery and development of new solutions for crop protection.
Contributions to Material Science and Polymer Chemistry
Beyond its applications in the life sciences, the structural features of this compound also make it a candidate for use in material science and polymer chemistry. The bromo-pyridine unit can be incorporated into larger molecular frameworks to create materials with specific electronic or optical properties.
For instance, pyridine-containing polymers and small molecules are of interest for their potential use in organic light-emitting diodes (OLEDs). The nitrogen atom in the pyridine ring can influence the electronic properties of the material, such as its electron affinity and charge transport characteristics. While direct applications of this compound in commercially available OLEDs are not widely reported, the synthesis of novel organic electronic materials often relies on building blocks with similar functionalities. The ability to perform cross-coupling reactions on the bromine-substituted position allows for the construction of conjugated systems, which are essential for the performance of organic electronic devices. Research in this area continues to explore how the incorporation of such building blocks can lead to the development of more efficient and stable materials for a variety of electronic applications.
Exploration of Biological Activity and Mechanistic Insights
Investigation of Antimicrobial Properties in Academic Models
While direct antimicrobial testing of Methyl 2-Bromo-6-methylisonicotinate has not been reported, the broader class of pyridine (B92270) derivatives exhibits a wide spectrum of antimicrobial activities. nih.gov
Numerous studies have demonstrated the antibacterial potential of pyridine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyridine and thienopyridine derivatives showed promising activity against Escherichia coli and Bacillus mycoides. bohrium.comresearchgate.net In one study, specific derivatives demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) against these bacteria. researchgate.net Another study on 1-alkyl-2-(4-pyridyl)pyridinium bromides found them to be most active against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The activity of these compounds was often dependent on the nature of the substituents on the pyridine ring. nih.govnih.gov
| Compound Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Pyridine and Thienopyridine Derivatives | Escherichia coli | Good to strong | bohrium.com |
| Pyridine and Thienopyridine Derivatives | Bacillus mycoides | Good to strong | bohrium.com |
| 1-Alkyl-2-(4-pyridyl)pyridinium Bromides | Staphylococcus aureus (including MRSA) | High activity, particularly with longer alkyl chains | nih.gov |
| 2-Amino-4-chloropyridine Derivatives | Gram-positive and Gram-negative bacteria | Variable and modest activity | researchgate.net |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Significant activity for some derivatives | researchgate.net |
The mechanisms through which pyridine derivatives exert their antimicrobial effects are varied and appear to be multifactorial. One proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov The cationic nature of certain pyridinium (B92312) salts, for instance, is thought to facilitate their interaction with and subsequent perturbation of the negatively charged bacterial membrane, leading to cell lysis. mdpi.com For some MRSA strains, resistance to pyridinium compounds was potentially linked to efflux pumps, suggesting that these compounds may be substrates for such resistance mechanisms. nih.gov Other studies on flavonoid derivatives containing bromine suggest that these compounds can damage the cytoplasmic membrane, inhibit nucleic acid synthesis, or interfere with energy metabolism. mdpi.com
Interaction Studies with Defined Biological Targets
The structural features of this compound, particularly the electrophilic carbon attached to the bromine atom and the potential for the pyridine nitrogen to act as a hydrogen bond acceptor, suggest that it could interact with various biological macromolecules.
Pyridine-based molecules are known to act as inhibitors for a variety of enzymes. cymitquimica.com While no specific enzyme inhibition studies have been performed on this compound, a structurally related compound, Methyl 2-bromo-6-formylisonicotinate, is suggested to modulate the activity of enzymes or receptors through electrophilic and nucleophilic interactions of its functional groups. The bromine atom can participate in such interactions, potentially leading to the inhibition of enzyme function.
In the realm of receptor binding, the pyridine core is a key component of many ligands for various receptors. nih.gov For example, nicotinic acetylcholine (B1216132) receptors, which are crucial in the central nervous system, recognize the pyridine moiety of nicotine (B1678760) and its analogs. While this compound is structurally distinct from nicotine, the shared pyridine scaffold suggests a remote possibility of interaction with nicotinic or other receptors.
| Compound Class | Target | Type of Interaction | Reference |
|---|---|---|---|
| Methyl 2-bromo-6-formylisonicotinate | Enzymes and Receptors (general) | Modulation of activity via electrophilic/nucleophilic interactions | |
| Pyridine Derivatives (general) | Various Enzymes | Inhibition | cymitquimica.com |
Research on compounds with similar structural motifs indicates a potential for modulating cellular signaling pathways. For example, isonicotinic acid, a core component of the target molecule, has been shown to induce post-translational modification of histones, a process that can regulate gene expression. nih.gov Specifically, isoniazid, a well-known anti-tuberculosis drug, is metabolized to isonicotinic acid, which can lead to the "isonicotinylation" of histones, upregulating genes involved in pathways such as the TNF signaling pathway. nih.gov This suggests that derivatives of isonicotinic acid could potentially influence cellular processes through epigenetic mechanisms. Furthermore, various bioactive dietary agents are known to modulate signaling pathways that regulate cell proliferation and apoptosis, and many of these agents contain heterocyclic rings. nih.gov
Mechanistic Pathways of Bioactivity and Structure-Function Correlations
The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. researchgate.netbohrium.com For this compound, several structural features are likely to be key determinants of its potential bioactivity.
The bromine atom at the 2-position is a significant feature. Halogenation can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. The bromine atom can also act as a leaving group in nucleophilic substitution reactions or participate in halogen bonding, which can be important for binding to biological targets. Studies on other brominated heterocyclic compounds have shown that the presence of bromine can enhance antimicrobial activity. researchgate.netresearchgate.net
The methyl group at the 6-position is an electron-donating group, which can influence the electronic properties of the pyridine ring. This can affect the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.
The methyl isonicotinate (B8489971) moiety at the 4-position provides both a hydrogen bond acceptor (the carbonyl oxygen) and a potential site for hydrolysis by esterases, which could release the corresponding carboxylic acid, a potentially more active or soluble form of the compound.
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Following a comprehensive review of publicly available scientific literature, it has been determined that there are no specific research articles or detailed studies focusing on the biological activity and structure-activity relationships (SAR) of "this compound." While the pyridine scaffold is a common motif in medicinal chemistry with a wide range of documented biological activities, research specifically investigating this particular compound and its derivatives for therapeutic or other biological applications is not present in the accessible scientific domain.
The exploration of a compound's SAR is contingent on the synthesis of a series of analogues where systematic modifications are made to the chemical structure. These analogues are then subjected to biological assays to determine how these structural changes influence their activity. This process allows researchers to identify the key chemical features responsible for the observed biological effects and to optimize the lead compound for improved potency, selectivity, and other pharmacologically relevant properties.
Without such foundational research on "this compound," including the synthesis of derivatives and their subsequent biological evaluation, it is not possible to construct a data-driven SAR analysis. Therefore, the creation of data tables and a detailed discussion of research findings, as requested, cannot be fulfilled at this time. The scientific community has not yet published work that would provide the necessary data to elaborate on the optimization of this specific chemical scaffold.
Research on Derivatives and Analogs of Methyl 2 Bromo 6 Methylisonicotinate
Systematic Synthesis of Substituted Pyridinecarboxylates and Isonicotinates
The synthesis of substituted pyridinecarboxylates, including isonicotinates (esters at the 4-position), relies on a variety of established and modern organic chemistry methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. researchgate.net
Common synthetic approaches include:
Ring Construction Reactions: Classic methods like the Hantzsch pyridine (B92270) synthesis involve the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound to form a dihydropyridine (B1217469) ring, which is then oxidized to the pyridine. baranlab.org Modifications to this approach allow for the creation of asymmetric pyridines. baranlab.org Another core strategy involves the condensation of 1,5-dicarbonyl compounds with ammonia or its equivalents. gcwgandhinagar.com
Functionalization of Pre-existing Pyridine Rings: This is a prevalent strategy where a simpler pyridine derivative is modified. For instance, lithiation of pyridines allows for the introduction of various electrophiles. gcwgandhinagar.com The conversion of a pre-existing group, such as an amino group on a 2-amino-methylpyridine, can be used to introduce nitro, bromo, or methoxy (B1213986) functionalities, which can then be further manipulated. researchgate.net
Ring Remodeling: Innovative methods have been developed that involve the cleavage and rearrangement of other heterocyclic systems, such as (aza)indoles or benzofurans, to generate highly substituted pyridines with diverse functional groups. nih.gov
Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions are instrumental in creating C-C bonds, allowing for the attachment of various alkyl or aryl groups to the pyridine scaffold.
A general approach for synthesizing methyl 6-substituted picolinates, 6-substituted nicotinates, and 2-substituted isonicotinates often starts from the corresponding 2-amino-n-methylpyridines. researchgate.net For example, the synthesis of methyl 2-methylisonicotinate can be achieved starting from lutidine (dimethylpyridine). researchgate.net
Table 1: Selected Synthetic Methodologies for Pyridine Derivatives
| Methodology | Description | Key Features |
| Hantzsch Synthesis | Condensation of an aldehyde, β-ketoester, and ammonia. | Builds the pyridine ring; often produces dihydropyridine intermediates requiring oxidation. baranlab.org |
| 1,5-Dicarbonyl Condensation | Reaction of a 1,5-dicarbonyl compound with ammonia. | A direct method for forming the pyridine ring. gcwgandhinagar.com |
| Functional Group Interconversion | Modification of substituents on an existing pyridine ring (e.g., via Sandmeyer reaction). | Useful for accessing a variety of derivatives from a common intermediate. researchgate.net |
| Ring Cleavage/Remodeling | Transformation of fused ring systems like indoles into substituted pyridines. | Allows for the synthesis of complex substitution patterns. nih.gov |
Rational Design and Synthesis of Modified Analogs for Targeted Research
The pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a vast number of bioactive compounds and FDA-approved drugs. nih.govnih.govrsc.org The rational design of analogs of Methyl 2-Bromo-6-methylisonicotinate involves strategically altering its structure to enhance interaction with a specific biological target, such as an enzyme or receptor, or to modify its physicochemical properties.
The design process often incorporates computational modeling to predict how structural changes will affect binding affinity and other properties. Key modifications include:
Substitution at the Bromo Position: The bromine atom at the 2-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups, enabling the exploration of the chemical space around this position.
Modification of the Methyl Group: The methyl group at the 6-position can be functionalized or replaced with other alkyl or aryl groups to probe steric and electronic requirements of a target binding pocket.
Alteration of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides, or it can be reduced to an alcohol. These modifications can introduce new hydrogen bonding capabilities and alter the polarity of the molecule. enpress-publisher.com
This targeted approach allows medicinal chemists to systematically develop structure-activity relationships (SAR), leading to the identification of compounds with improved potency and selectivity. researchgate.net
Impact of Substituent Variation on Reactivity and Biological Profile
The nature and position of substituents on the pyridine ring profoundly influence its electronic properties, chemical reactivity, and biological activity. nih.gov The pyridine nitrogen is electron-withdrawing, which deactivates the ring toward electrophilic substitution compared to benzene. gcwgandhinagar.com
Electronic Effects on Reactivity: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) further modulates this reactivity. For example, in a study on iron-pyridinophane complexes, it was found that EWGs in the 4-position of the pyridine ring led to higher yields in C-C coupling reactions compared to EDGs. nih.gov This demonstrates that the reactivity of a metal center coordinated to the pyridine can be controlled by substituents on the ring. nih.gov The position of substituents also dictates the regioselectivity of reactions; for instance, computational studies have been used to understand how substituents affect the acidity of ring protons, thereby influencing where deprotonation and subsequent reactions occur. researchgate.net
Influence on Biological Profile: In medicinal chemistry, modifying substituents is a primary tool for optimizing a drug candidate. Changes can affect:
Binding Affinity: Adding or changing a functional group can create new interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target, enhancing binding.
Pharmacokinetics: Properties like solubility, membrane permeability, and metabolic stability are heavily influenced by substituents. The pyridine ring itself is often used to enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.comresearchgate.net
Target Selectivity: Fine-tuning substituents can lead to analogs that bind more selectively to the desired target over related off-targets.
For example, various substituted pyridine derivatives have been synthesized and evaluated for a wide range of biological activities, including antibacterial, antimalarial, and antiviral properties, with the specific activity profile being highly dependent on the substitution pattern. researchgate.net
Comparative Studies with Closely Related Pyridine Scaffolds
This compound belongs to the broader family of pyridine scaffolds, which are foundational in chemical research. nih.gov Comparative studies help elucidate the unique advantages of the isonicotinate (B8489971) framework versus other pyridine isomers like picolinates (substituted at position 2) or nicotinates (substituted at position 3).
Table 2: Comparison of Pyridinecarboxylate Isomeric Scaffolds
| Scaffold | Ester Position | General Features | Representative Applications |
| Isonicotinates | 4 | Symmetrical substitution pattern can influence crystal packing and molecular geometry. The ester is para to the ring nitrogen. | Building blocks for pharmaceuticals and agrochemicals. enpress-publisher.com |
| Picolinates | 2 | The ester is adjacent to the nitrogen, which can influence its reactivity and ability to chelate metal ions. | Used in ligands for catalysis and as precursors for bioactive molecules. researchgate.net |
| Nicotinates | 3 | The ester is meta to the nitrogen, leading to different electronic properties compared to the other isomers. | Found in natural products (e.g., nicotinic acid derivatives) and pharmaceuticals. nih.govresearchgate.net |
The specific arrangement of the substituents and the nitrogen atom in the isonicotinate scaffold imparts a unique dipole moment and set of electronic properties. These differences become critical in applications like drug design, where precise geometry and electronic distribution are required for optimal interaction with a biological target, and in materials science, where such properties can dictate the assembly and function of molecular materials. nih.govresearchgate.net
Stereochemical Considerations and Asymmetric Synthesis Approaches for Chiral Analogs
Several strategies are employed for the asymmetric synthesis of chiral pyridine derivatives:
Use of Chiral Ligands: Pyridine-containing structures, such as pyridine-oxazoline (Pyox) ligands, are themselves used as chiral ligands in asymmetric catalysis to control the stereochemical outcome of reactions. sci-hub.se The development of novel, tunable chiral pyridine units allows for high enantioselectivity in a variety of transformations. nih.gov
Catalytic Asymmetric Dearomatization: This powerful strategy involves converting the flat, aromatic pyridine ring into a three-dimensional, chiral hydropyridine. mdpi.com Recent advances have enabled the asymmetric addition of nucleophiles to activated pyridinium (B92312) species with excellent control over both regioselectivity and stereoselectivity. mdpi.com
Asymmetric Multicomponent Reactions: Complex chiral molecules can be constructed in a single step using asymmetric multicomponent reactions. For example, chiral phosphoric acid catalysts have been used to synthesize axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov
These advanced synthetic methods provide access to enantiomerically pure pyridine-based compounds, which is crucial for developing selective therapeutic agents and chiral materials. rsc.orgrsc.org
Analytical and Spectroscopic Investigations in Compound Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 2-Bromo-6-methylisonicotinate, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are used to confirm the identity and structure of the compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for the protons in this compound are based on the electronic environment of the pyridine (B92270) ring, which is influenced by the electron-withdrawing bromo and ester groups and the electron-donating methyl group.
Aromatic Protons: The two protons on the pyridine ring are expected to appear as distinct singlets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Their exact chemical shifts are influenced by the positions of the substituents.
Ester Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated, typically appearing in the range of δ 3.8-4.0 ppm.
Pyridine Methyl Protons (-CH₃): The three protons of the methyl group attached to the pyridine ring will also produce a singlet, expected to be further upfield, generally around δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm.
Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift influenced by the halogen's electronegativity.
Ester Methyl Carbon (-OCH₃): The carbon of the methyl ester group is typically found in the range of δ 50-55 ppm.
Pyridine Methyl Carbon (-CH₃): The carbon of the methyl group on the ring is expected to be the most upfield, usually appearing around δ 20-25 ppm.
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic H (C3-H) | ~7.8 | Singlet |
| Aromatic H (C5-H) | ~7.5 | Singlet | |
| Ester CH₃ | ~3.9 | Singlet | |
| Pyridine CH₃ | ~2.5 | Singlet | |
| ¹³C NMR | C=O (Ester) | ~164 | - |
| C-CH₃ (C6) | ~160 | - | |
| C-COOCH₃ (C4) | ~145 | - | |
| C-Br (C2) | ~142 | - | |
| Aromatic C-H (C3/C5) | ~125-128 | - | |
| Ester OCH₃ | ~53 | - | |
| Pyridine CH₃ | ~24 | - |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₈BrNO₂), the calculated molecular weight is approximately 230.06 g/mol . cymitquimica.com
High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values corresponding to [C₈H₈⁷⁹BrNO₂]⁺ and [C₈H₈⁸¹BrNO₂]⁺.
Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) would include:
Loss of the methoxy (B1213986) group (-OCH₃): Resulting in a fragment ion at [M-31]⁺.
Loss of the entire methoxycarbonyl group (-COOCH₃): Leading to a fragment at [M-59]⁺.
Loss of the bromine atom (-Br): Producing a fragment ion at [M-79/81]⁺.
| m/z Value | Assignment | Description |
|---|---|---|
| 229/231 | [M]⁺ | Molecular ion peak showing characteristic 1:1 bromine isotope pattern. |
| 200/202 | [M-CHO]⁺ or [M-29]⁺ | Possible loss of a formyl radical. |
| 198/200 | [M-OCH₃]⁺ | Fragment resulting from the loss of the methoxy group. |
| 170/172 | [M-COOCH₃]⁺ | Fragment from the loss of the methoxycarbonyl group. |
| 150 | [M-Br]⁺ | Fragment resulting from the loss of the bromine atom. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.
C-O Stretching: The C-O single bond stretches of the ester group will likely appear in the 1100-1300 cm⁻¹ region.
Aromatic C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
C-Br Stretching: The absorption for the carbon-bromine bond is expected in the fingerprint region, typically between 500-650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. Substituted pyridine derivatives like this compound are expected to exhibit absorption maxima in the UV region, typically between 200-300 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic pyridine ring system.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis to determine its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically suitable for this type of molecule.
In a typical setup, a C18 stationary phase column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the compound and any impurities between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, likely around 270 nm. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. sielc.comhelixchrom.com
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with optional acid modifier like formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. This compound, being a methyl ester, is sufficiently volatile for GC analysis, particularly for monitoring reaction progress or detecting volatile impurities. asianpubs.org
The analysis would typically involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. A common stationary phase for this type of analysis is a non-polar or mid-polarity column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or equivalent). A temperature program, where the column temperature is gradually increased, is often used to ensure good separation of components with different boiling points. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For structural confirmation of separated peaks, GC can be coupled with a mass spectrometer (GC-MS). asianpubs.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique widely used in synthetic chemistry to monitor the progress of a reaction. nih.gov It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. For the synthesis or transformation of this compound, TLC serves as an indispensable tool to determine the reaction's endpoint, ensuring the desired product is obtained with minimal impurities.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a liquid mobile phase (an organic solvent or a mixture of solvents). The separation is based on the polarity of the compounds. In a typical application for monitoring a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material as a reference. The plate is then developed in a chamber containing a suitable mobile phase.
The choice of the eluent system is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly employed. The ratio of these solvents is optimized to achieve a retention factor (Rf) value for the compound of interest that is ideally between 0.3 and 0.7 for clear visualization and separation.
As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the spot of the starting material is no longer visible on the TLC plate.
Table 1: Representative TLC Data for a Hypothetical Reaction
The following table illustrates the use of TLC to monitor a hypothetical hydrolysis of this compound to 2-Bromo-6-methylisonicotinic acid. The stationary phase is silica gel 60 F254, and the mobile phase is a 1:1 mixture of hexane and ethyl acetate.
| Time Point | Starting Material (Ester) Rf | Product (Acid) Rf | Observations |
| 0 hours | 0.65 | - | Only the starting material spot is visible. |
| 2 hours | 0.65 | 0.20 | A strong spot for the starting material and a faint spot for the product are visible. |
| 4 hours | 0.65 | 0.20 | The intensity of the starting material spot has decreased, while the product spot is stronger. |
| 6 hours | - | 0.20 | The starting material spot is no longer visible, indicating the reaction is complete. |
Note: The Rf values are representative and may vary depending on the exact experimental conditions.
Elemental Analysis and Microanalytical Techniques for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. This quantitative method provides the percentage by weight of each element present in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. For this compound, with the molecular formula C₈H₈BrNO₂, elemental analysis is crucial for confirming its stoichiometry and purity. cymitquimica.comchemscene.com
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and quantified. The percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated. The bromine content can be determined by other methods, such as titration after decomposition of the compound.
The experimental results are typically considered acceptable if they are within ±0.4% of the theoretical values, a standard often required by scientific journals for the publication of new compound characterization. cardiff.ac.uk
Table 2: Elemental Analysis Data for this compound
The table below shows the theoretical elemental composition of this compound (C₈H₈BrNO₂) and a set of representative experimental values.
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 41.76 | 41.85 | +0.09 |
| Hydrogen (H) | 3.51 | 3.48 | -0.03 |
| Bromine (Br) | 34.73 | 34.61 | -0.12 |
| Nitrogen (N) | 6.09 | 6.13 | +0.04 |
| Oxygen (O) | 13.91 | - | - |
Note: The percentage of oxygen is typically determined by difference.
X-ray Crystallography for Solid-State Structure Determination
The study of 2-Bromo-3-hydroxy-6-methylpyridine reveals key structural parameters that are likely to be similar in this compound, such as the geometry of the brominated methylpyridine ring. nih.gov The presence of the bromine atom and the methyl group on the pyridine ring will influence the electronic distribution and steric interactions within the molecule.
In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, the molecules are linked by intermolecular hydrogen bonds. nih.gov For this compound, which lacks a hydroxyl group, the intermolecular interactions would be dominated by weaker forces such as dipole-dipole interactions and van der Waals forces. The arrangement of molecules in the solid state would be influenced by the steric bulk of the methyl and methyl ester groups and the electrostatic interactions involving the bromine atom and the nitrogen of the pyridine ring.
Table 3: Representative Crystal Structure Data for a Related Compound: 2-Bromo-3-hydroxy-6-methylpyridine nih.gov
| Parameter | Value |
| Chemical Formula | C₆H₆BrNO |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 11.4484 (19) |
| b (Å) | 9.0914 (15) |
| c (Å) | 13.230 (2) |
| V (ų) | 1377.1 (4) |
| Z | 8 |
Note: This data is for a related compound and is presented for illustrative purposes to suggest the type of information obtained from an X-ray crystallographic study.
Emerging Research Frontiers and Future Directions
Chemoinformatic and Computational Approaches in Compound Design and Activity Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid, cost-effective evaluation of virtual compounds before committing to resource-intensive laboratory synthesis.
In silico screening involves the use of computational methods to search large databases of virtual compounds for molecules that are likely to bind to a specific biological target, such as a protein or enzyme. Molecular docking is a key technique in this process, predicting the preferred orientation of a molecule when bound to a target and estimating the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net
For Methyl 2-Bromo-6-methylisonicotinate, this approach can be used to hypothetically screen it against a wide array of known drug targets. Given that pyridine-based structures are known to inhibit protein kinases, a virtual docking campaign against a panel of cancer-related kinases could be a primary focus. nih.gov The docking simulations would place the compound into the ATP-binding site of each kinase, calculating its binding affinity and identifying key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. nih.govresearchgate.net For example, the nitrogen atom of the pyridine (B92270) ring could act as a hydrogen bond acceptor, a common interaction motif for kinase inhibitors.
Hypothetical Molecular Docking Results
Below is a hypothetical table illustrating potential results from docking this compound against several protein kinase targets.
| Target Kinase | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Mer Tyrosine Kinase | -8.2 | MET789, LYS654 | Hydrogen Bond, Hydrophobic |
| VEGFR2 | -7.9 | CYS919, ASP1046 | Hydrogen Bond, Halogen Bond |
| EGFR | -7.5 | THR790, LEU718 | Hydrophobic, Pi-Alkyl |
| CDK2 | -7.1 | LEU83, LYS33 | Hydrogen Bond, Hydrophobic |
These in silico results would provide a strong rationale for prioritizing which kinase targets to pursue in subsequent experimental validation assays.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing how changes in molecular features (descriptors) affect activity, a predictive model can be built. These descriptors can be steric (size, shape), electronic (charge distribution), or lipophilic (LogP). researchgate.net
A future QSAR study on this compound would involve synthesizing a library of analogs where the bromo, methyl, and ester groups are systematically modified. For instance, the bromo group at the 2-position could be replaced with other halogens (Cl, F) or with small alkyl or cyano groups. The biological activity of each analog would be measured (e.g., IC50 against a target enzyme). A QSAR model could then be generated to correlate changes in descriptors with the observed activity. mdpi.com
Hypothetical QSAR Data for Analog Design
This table illustrates a potential dataset for a QSAR model, linking structural modifications to activity.
| Compound Analog | R Group (at C2) | LogP (Descriptor) | Electronic Parameter (σ) | Hypothetical Activity (Log 1/IC50) |
| Parent Compound | -Br | 2.1 | 0.23 | 5.4 |
| Analog 1 | -Cl | 1.9 | 0.23 | 5.3 |
| Analog 2 | -F | 1.6 | 0.06 | 4.9 |
| Analog 3 | -CN | 1.2 | 0.66 | 5.8 |
| Analog 4 | -CH3 | 2.3 | -0.17 | 5.1 |
A successful QSAR model derived from such data could predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and reducing the number of molecules that need to be synthesized and tested. nih.gov
Application of Green Chemistry Principles in the Synthesis of this compound and Its Derivatives
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is a key area for future research. Traditional halogenation and functionalization of pyridine rings can require harsh conditions or toxic reagents. nih.gov
Future synthetic routes could employ principles such as:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. A novel C-H functionalization approach could directly install the bromo group onto the pyridine ring without pre-functionalization, improving atom economy. rsc.org
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. rsc.org
Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. For example, using a copper(I) chloride catalyst for the synthesis of halogenated pyridines offers a milder alternative to some traditional methods. acs.org
Energy Efficiency: Utilizing microwave irradiation or other technologies to reduce reaction times and energy consumption.
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The functionalization of pyridine rings, especially at specific positions, remains a challenge in organic synthesis. nih.govunimi.it The development of novel catalytic systems is a major frontier that would directly benefit the synthesis and derivatization of this compound. The bromo group on the molecule is a prime handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents.
Future research could focus on:
Palladium or Copper-Catalyzed Cross-Coupling: Developing more efficient catalysts that can couple the bromo-pyridine scaffold with diverse boronic acids, amines, or alkynes under milder conditions, thus expanding the accessible chemical space.
Iridium-Catalyzed C-H Borylation: This technique could be used on derivatives of the parent compound to install a boronate ester at other positions on the pyridine ring, providing a new site for subsequent functionalization. unimi.it
Photoredox Catalysis: Using light to drive chemical reactions, offering unique reactivity and selectivity for functionalizing the pyridine core that may not be achievable with traditional thermal methods.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
The pyridine scaffold is present in drugs targeting a vast range of diseases, including cancer, bacterial infections, and neurodegenerative disorders. nih.govmdpi.comnih.gov A key future direction for this compound is to explore its activity against novel biological targets beyond the obvious candidates.
Based on the activities of analogous structures, potential therapeutic areas for exploration include:
Neurodegenerative Diseases: Pyridine derivatives have been designed as inhibitors of cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease. nih.gov
Oncology: Beyond kinases, other cancer-related targets like the immunomodulatory protein cereblon have been successfully targeted by molecules containing heterocyclic rings. mdpi.com
Infectious Diseases: The isonicotinate (B8489971) moiety is related to isoniazid, a frontline anti-tuberculosis drug. Exploring the activity of this compound and its derivatives against Mycobacterium tuberculosis and other pathogenic bacteria is a logical and promising avenue. nih.gov
Integration with High-Throughput Screening for Accelerated Discovery
High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands to millions of chemical compounds against a specific biological target or in a phenotypic assay. nih.gov Integrating a focused library of compounds based on the this compound scaffold with HTS campaigns could dramatically accelerate the discovery of new biological activities.
A future workflow would involve:
Library Synthesis: Using the novel catalytic methods described in section 8.3 to generate a diverse library of several hundred analogs of this compound.
HTS Campaign: Screening this library against a large panel of diverse biological targets, such as G-protein-coupled receptors (GPCRs), ion channels, or various enzymes. thermofisher.com
Hit Identification: Identifying "hits"—compounds that show significant activity in a particular assay.
Hit-to-Lead Optimization: Using the computational tools from section 8.1 (docking and QSAR) to analyze the initial hits and guide the synthesis of more potent and selective lead compounds.
This integrated approach, combining modern synthesis, large-scale screening, and computational modeling, represents the most powerful strategy for unlocking the full therapeutic potential of the this compound scaffold.
Future Perspectives in Pyridine-Based Drug Development and Agrochemical Innovation
The pyridine scaffold is a cornerstone in the development of bioactive molecules, recognized for its prevalence in numerous FDA-approved drugs and high-performance agrochemicals. nih.govlifechemicals.comresearchgate.net The future of both pharmaceutical and agricultural science hinges on the creation of novel compounds with enhanced specificity, greater potency, and improved sustainability profiles. In this context, versatile chemical building blocks like this compound are poised to play a pivotal role, serving as a strategic starting point for the next generation of innovation.
The inherent chemical reactivity of this compound, specifically the presence of a bromine atom and a methyl ester group on the pyridine ring, provides chemists with multiple avenues for molecular elaboration. These reactive sites are ideal for introducing a wide array of functional groups through well-established synthetic methodologies, enabling the rapid generation of diverse compound libraries for high-throughput screening. nih.gov This capacity for derivatization is critical in the iterative process of drug discovery and agrochemical design, where subtle structural modifications can lead to significant improvements in biological activity and safety. researchgate.net
In medicinal chemistry, the pyridine nucleus is a key feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. mdpi.combethel.edu Future research is focused on developing inhibitors that are more selective for specific kinase targets to minimize off-target effects and overcome the challenge of drug resistance. bethel.edunih.gov The functionalized pyridine core of this compound provides an ideal foundation for synthesizing novel kinase inhibitors, including those targeting emerging cancer-related enzymes like FMS-like tyrosine receptor kinase 3 (FLT3). nih.gov Furthermore, the scaffold is integral to the development of new therapeutics for neurodegenerative diseases, inflammatory disorders, and infectious diseases, where pyridine-based compounds continue to show promise. nih.govresearchgate.net
In the agrochemical sector, there is a pressing need for new active ingredients that can manage the rise of resistance in weeds, pests, and fungi, while also meeting stricter environmental regulations. Pyridine derivatives are central to many modern fungicides, herbicides, and insecticides. researchgate.net For instance, the development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) as fungicides often relies on pyridine carboxamide scaffolds. nih.gov this compound is an exemplary precursor for creating new pyridine carboxamides and other derivatives designed to have novel modes of action or improved activity against resistant pathogens. nih.gov The drive towards sustainable agriculture will likely see this building block employed in the synthesis of agrochemicals that are not only effective but also have a reduced environmental footprint.
The following table outlines potential future research directions where this compound and similar functionalized pyridines are expected to be significant contributors.
| Field | Future Research Direction | Target Class / Application | Rationale for Pyridine Scaffold |
|---|---|---|---|
| Medicinal Chemistry | Next-Generation Kinase Inhibitors | Oncology (e.g., FLT3, EGFR, BTK), Inflammatory Diseases (e.g., JAK) | Proven scaffold for ATP-mimetic binding; allows for fine-tuning of selectivity and potency. nih.govrsc.orgnih.gov |
| Medicinal Chemistry | Novel Antibacterial Agents | Drug-Resistant Bacteria (e.g., MRSA) | Improves physicochemical properties like solubility and cell permeability to combat resistance. researchgate.net |
| Medicinal Chemistry | Antiviral Drug Discovery | Emerging Viruses, HIV | Core structure in numerous existing antiviral drugs; versatile for modification. nih.gov |
| Agrochemical Innovation | Advanced Fungicides (SDHIs) | Resistant Fungal Strains (e.g., Botrytis cinerea) | Essential pharmacophore in many commercial SDHIs; derivatization can overcome resistance. nih.gov |
| Agrochemical Innovation | Sustainable Herbicides | Herbicide-Resistant Weeds | Key component of synthetic auxin herbicides and other classes; potential for novel modes of action. nih.gov |
| Agrochemical Innovation | Target-Specific Insecticides | Pests with Resistance to Existing Chemicals | Scaffold found in neonicotinoids and other classes; allows for design of molecules with higher specificity. researchgate.net |
Q & A
Basic: What synthetic routes are commonly employed for Methyl 2-Bromo-6-methylisonicotinate, and how are impurities controlled?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized isonicotinic acid derivative followed by esterification. For example:
Bromination: Use N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperature (0–25°C) to avoid over-bromination.
Esterification: React the brominated intermediate with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride (SOCl₂).
Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Purity validation via HPLC (C18 column, UV detection at 254 nm) ensures <2% impurities. Similar brominated analogs (e.g., 2-Bromoisonicotinic acid) in reagent catalogs emphasize >95% purity thresholds via HPLC .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–2.8 ppm for C6-methyl), and ester methoxy (δ 3.9–4.1 ppm).
- ¹³C NMR: Confirm the carbonyl (δ 165–170 ppm) and quaternary carbons adjacent to bromine (δ 120–130 ppm).
- IR Spectroscopy: Detect ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and isotopic pattern (²⁷.8% abundance for ⁷⁹Br/⁸¹Br). Cross-referencing with structurally related compounds (e.g., brominated benzoic acids) ensures accurate assignments .
Basic: What crystallographic methods are used to resolve the structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is standard:
Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
Structure Solution: Employ SHELXT for automated space-group determination and initial phase estimation .
Refinement: Apply SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for Br and O atoms .
Visualization: ORTEP-3 generates thermal ellipsoid diagrams, highlighting steric effects of the bromine substituent . Challenges include managing heavy-atom (Br) effects on data quality.
Advanced: How does the bromine substituent influence the electronic structure and reactivity of this compound?
Methodological Answer:
Computational studies (e.g., DFT with B3LYP/6-311++G(d,p) basis sets) reveal:
- Electron Density: Bromine’s electron-withdrawing effect reduces π-electron density in the pyridine ring, confirmed via Laplacian of electron density analysis (see Colle-Salvetti correlation-energy models) .
- Reactivity: The C-Br bond’s polarization (calculated dipole moment >2.5 D) facilitates nucleophilic substitution (e.g., Suzuki coupling).
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-Br⋯H-C contacts) influencing crystal packing .
Advanced: What strategies address contradictions in reaction yield data for derivatives of this compound?
Methodological Answer:
Systematic review frameworks (e.g., PICO) guide experimental reconciliation:
Variable Control: Fix solvent (DMF vs. THF), catalyst (Pd(PPh₃)₄ vs. PdCl₂), and temperature (80°C vs. reflux).
Statistical Analysis: Use ANOVA to compare yields across ≥3 independent trials.
Mechanistic Probes: Monitor intermediates via in-situ IR or LC-MS to identify side reactions (e.g., debromination).
Refer to meta-analysis guidelines for observational studies to harmonize heterogeneous data .
Advanced: How can polymorphism in this compound be predicted and characterized?
Methodological Answer:
Computational Prediction: Use Mercury CSD software to analyze packing motifs from similar structures (e.g., brominated isonicotinates).
Experimental Screening: Conduct solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) under varied cooling rates.
Thermal Analysis: DSC/TGA identifies polymorphic transitions (endothermic peaks) and stability ranges.
PXRD: Compare experimental patterns with simulated data from SCXRD to confirm polymorph identity .
Advanced: What role does this compound play in metal-catalyzed cross-coupling reactions?
Methodological Answer:
The compound serves as a versatile aryl halide precursor:
- Suzuki-Miyaura Coupling: Optimize with Pd(OAc)₂ (5 mol%), SPhos ligand, and K₂CO₃ in toluene/H₂O (3:1) at 80°C.
- Buchwald-Hartwig Amination: Use BrettPhos-Pd-G3 precatalyst with primary amines (e.g., benzylamine) in dioxane at 100°C.
Monitor reaction progress via ¹H NMR (disappearance of C-Br signal at δ 7.8 ppm). Challenges include steric hindrance from the C6-methyl group, requiring bulky ligands (XPhos) for improved efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
